Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate
Description
Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate (CAS: 887411-85-0, C₉H₁₄O₄) is a β-keto ester featuring a tetrahydrofuran (THF) substituent at the carbonyl position. Its molecular structure includes a five-membered oxygen-containing heterocycle, which confers unique electronic and steric properties. Key physicochemical parameters include a density of 1.135 g/cm³, boiling point of 268.8°C, and flash point of 114.3°C . This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic systems and bioactive molecules .
Properties
IUPAC Name |
ethyl 3-oxo-3-(oxolan-2-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-2-12-9(11)6-7(10)8-4-3-5-13-8/h8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSIOGDCWXTPTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1CCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887411-85-0 | |
| Record name | ethyl 3-oxo-3-(oxolan-2-yl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with tetrahydrofuran-2-carbaldehyde in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for higher yields and purity, and the product is typically purified using advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s keto group can participate in various chemical reactions, such as nucleophilic addition, which can lead to the formation of new chemical bonds. The tetrahydrofuran ring provides structural stability and can influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Substituent-Driven Structural Variations
Ethyl 3-Cyclopropyl-3-oxopropanoate Derivatives
- Ethyl 3-cyclopropyl-2-(3-methylbenzyl)-3-oxopropanoate (C₁₆H₂₀O₃): Synthesized via alkylation of ethyl 3-cyclopropyl-3-oxopropanoate with substituted benzyl bromides, achieving yields of ~50–60% . The cyclopropane ring enhances steric hindrance, reducing reactivity in nucleophilic additions compared to the THF analog.
- Ethyl 3-oxo-3-(trans-2-phenylcyclopropyl)propanoate (C₁₄H₁₆O₃): Used as a precursor for indole derivatives, mimicking thiomethylene fragments in drug candidates like Umifenovir .
Aromatic and Heteroaromatic Derivatives
- Ethyl 3-(2-fluorophenyl)-3-oxopropanoate (C₁₁H₁₁FO₃): A fluorinated analog with a boiling point of 295–300°C. The electron-withdrawing fluorine atom increases electrophilicity at the carbonyl, enhancing reactivity in Knoevenagel condensations .
- Ethyl 3-oxo-3-(2-thienyl)propanoate: Demonstrates high stereoselectivity (>99% ee) in enzymatic reductions using short-chain dehydrogenases (e.g., ChKRED12), making it critical for synthesizing chiral intermediates in drugs like duloxetine .
Tetrahydrofuran-Containing Analogs
- Methyl (Z)-3-oxo-3-(pyridin-2-yl)-2-(2-(tetrahydrofuran-2-yl)hydrazono)propanoate: Synthesized via visible-light-mediated C–H functionalization, yielding 51% as a colorless oil . The THF moiety improves solubility in polar aprotic solvents, facilitating photochemical applications.
Reactivity and Functional Group Influence
- THF Substituent: The oxygen atom in THF increases electron density at the β-keto carbonyl, favoring enolate formation in alkylation reactions. However, steric hindrance from the THF ring reduces nucleophilic attack efficiency compared to less bulky analogs like ethyl acetoacetate .
- Fluorinated Derivatives : Fluorine atoms enhance electrophilicity, accelerating reactions like Michael additions but requiring careful handling due to thermal instability .
- Cyclopropane Rings : Introduce strain and rigidity, improving selectivity in cycloadditions but complicating synthetic scalability .
Biological Activity
Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate is an organic compound notable for its potential biological activities. This compound features a keto group and a tetrahydrofuran ring, which can influence its interactions with various biological targets. Understanding its biological activity is vital for exploring its applications in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular structure of this compound includes a carbonyl group (keto) and an ethyl ester, which contribute to its reactivity. Its molecular formula is CHO, with a molecular weight of approximately 184.24 g/mol.
This compound is believed to interact with specific enzymes or receptors in biological systems, potentially acting as an inhibitor or activator. The presence of the keto group allows it to participate in various biochemical pathways, influencing metabolic processes.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may form covalent bonds with active sites of enzymes, altering their function.
- Receptor Interaction : It might bind to specific receptors, modulating signaling pathways associated with various physiological processes.
Biological Activity
Research into the biological activity of this compound has revealed promising results in several areas:
Antimicrobial Activity
Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties against a range of bacterial and fungal strains. For instance, derivatives with similar structural features have been tested against:
- Bacterial Strains : E. coli, S. aureus, P. aeruginosa
- Fungal Strains : A. niger, C. albicans
The minimum inhibitory concentration (MIC) values for these compounds typically range from 6 to 12.5 µg/mL, indicating significant antimicrobial potential .
Cytotoxicity Studies
This compound has also been evaluated for cytotoxic effects against cancer cell lines, such as:
- Ehrlich’s Ascites Carcinoma (EAC)
- Dalton’s Lymphoma Ascites (DLA)
In these studies, compounds demonstrated varying levels of cytotoxicity, suggesting potential use in cancer therapeutics .
Comparative Analysis with Related Compounds
A comparison table can elucidate the biological activity and structural characteristics of this compound relative to similar compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Contains a keto group and tetrahydrofuran | Potential antimicrobial and cytotoxic effects |
| Ethyl 2-amino-3-(tetrahydrofuran-2-yl)propanoate | Amino group instead of keto | Antimicrobial activity against bacteria |
| Ethyl 2-methyl-2-(tetrahydrofuran-3-yl)propionate | Methyl substitution | Altered reactivity profiles |
Case Studies
- Antimicrobial Efficacy : In a study examining the antimicrobial efficacy of structurally related compounds, Ethyl 3-oxo derivatives showed significant inhibition zones against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity in Cancer Research : A study focusing on the cytotoxic effects of various esters indicated that those containing the tetrahydrofuran moiety exhibited enhanced activity against EAC cells compared to other esters .
Q & A
Q. What are the common synthetic routes for Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate?
The compound is synthesized via condensation between ethyl triphenylphosphoranylidene acetate and tetrahydrofuran-2-carbonyl chloride in the presence of triethylamine, yielding the product in 25% under toluene reflux conditions . Alternative methods include Claisen condensation of tetrahydrofuran-2-carbonyl derivatives with ethyl acetate, though reaction optimization (e.g., solvent selection, temperature control) is critical to improve efficiency.
Q. How is the structural characterization of this compound performed?
X-ray crystallography using SHELX software (SHELXL/SHELXS) enables precise determination of molecular geometry and crystallographic parameters . Complementary techniques include 1H/13C NMR for functional group analysis (e.g., β-ketoester carbonyl at ~170 ppm) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation.
Q. What analytical techniques confirm the compound’s purity and identity?
HPLC with UV detection monitors purity (>95%), while IR spectroscopy identifies key functional groups (C=O stretch at ~1730 cm⁻¹ for ester, ~1680 cm⁻¹ for ketone). Melting point analysis (175–177°C ) and elemental analysis further validate stoichiometric consistency.
Advanced Research Questions
Q. What strategies enhance the enantioselective synthesis of this compound?
Enantioselective reduction of the β-ketoester moiety is achieved using short-chain dehydrogenases (e.g., ChKRED12), which catalyze NADPH-dependent reductions with >99% enantiomeric excess (ee) under optimized conditions (pH 7.5, 30°C) . Coupling with glucose dehydrogenase enables efficient cofactor regeneration, achieving complete substrate conversion at 100 g/L concentration in 12 hours.
Q. How do computational methods contribute to understanding its reactivity?
Molecular dynamics simulations and density functional theory (DFT) calculations model transition states for key reactions (e.g., nucleophilic acyl substitution), predicting regioselectivity and guiding catalyst design. Such studies are critical for rational optimization of stereochemical outcomes .
Q. What are the challenges in scaling up its synthesis, and how are they addressed?
Low yields (25% ) and byproduct formation during condensation require optimization of stoichiometry (e.g., 1:1 molar ratio of phosphoranylidene acetate to acyl chloride) and solvent choice (toluene vs. THF). Continuous flow systems improve mass transfer and thermal control, enhancing scalability while minimizing side reactions.
Q. How does the tetrahydrofuran ring influence the compound’s reactivity in subsequent transformations?
The ring’s electron-donating oxygen stabilizes adjacent carbocations, facilitating nucleophilic attacks at the β-keto position. This effect drives regioselectivity in Michael additions, favoring six-membered transition states, as evidenced by kinetic isotope effect studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
